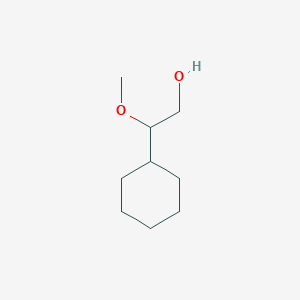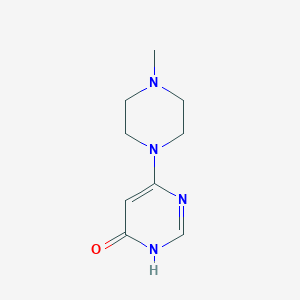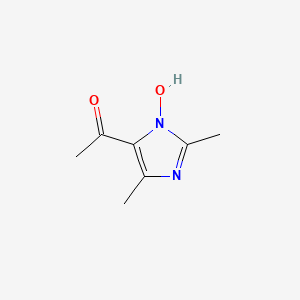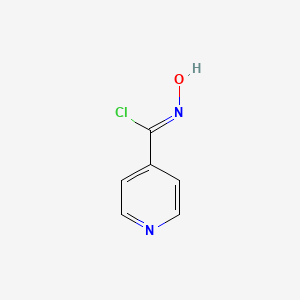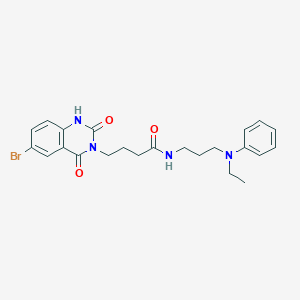
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)butanamide is a useful research compound. Its molecular formula is C23H27BrN4O3 and its molecular weight is 487.398. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Significance
The synthesis of 6-bromoquinazolinone derivatives, including similar compounds, has been a subject of considerable research due to their pharmacological importance. These compounds are known for their anti-inflammatory, analgesic, and anti-bacterial activities. Various derivatives have been synthesized, purified, and characterized to explore their potential in pharmacological applications. The process often involves the synthesis of ethyl (6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl) acetate from related precursors, followed by reactions with primary amines or hydrazine hydrate to yield N-substituted acetamides or other related compounds. These synthesized compounds are then screened for their biological activities against standard methods, showing promising pharmacological properties in comparison with standard drugs (Rajveer et al., 2010).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer potentials of quinazolinone derivatives are also noteworthy. Newer quinazolinones have been synthesized and evaluated for their antimicrobial activity, showing significant effectiveness. Such studies not only expand the understanding of the compound's chemical properties but also its utility in developing therapeutic agents. Moreover, certain quinazolinone derivatives have been identified for their strong inhibition of key cancer cell signaling pathways, underscoring their potential as anticancer agents. Compounds have been found to inhibit extracellular regulated kinase1/2 phosphorylation, a crucial element in cell proliferation and cancer progression, demonstrating significant anticancer activities against various cancer cell lines, thus indicating their potential for therapeutic development (Zhang et al., 2013).
Eigenschaften
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BrN4O3/c1-2-27(18-8-4-3-5-9-18)14-7-13-25-21(29)10-6-15-28-22(30)19-16-17(24)11-12-20(19)26-23(28)31/h3-5,8-9,11-12,16H,2,6-7,10,13-15H2,1H3,(H,25,29)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIMKXRTWPVJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2633287.png)

![3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B2633289.png)
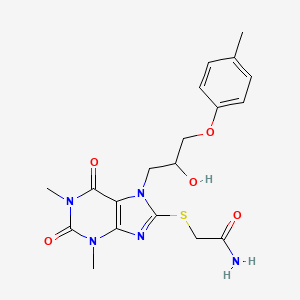

![3-(3-bromophenyl)-5-(2-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2633293.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2633295.png)
![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2633296.png)
